molecular formula C22H21ClN2O4 B12887567 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester CAS No. 96722-97-3

1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester

Cat. No.: B12887567
CAS No.: 96722-97-3
M. Wt: 412.9 g/mol
InChI Key: QXGMACIDZKVTGD-UHFFFAOYSA-N
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Description

1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and methylphenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of substituents: The chlorophenyl and methylphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The carboxylic acid groups can be converted to diethyl esters using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the ester groups to carboxylic acids.

    Reduction: Reduction of the nitro groups (if present) to amines.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or as a potential drug candidate.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1h-pyrazole-3,4-dicarboxylic Acid derivatives: Compounds with different substituents on the pyrazole ring.

    Chlorophenyl and methylphenyl pyrazoles: Compounds with similar aromatic substituents.

Uniqueness

The unique combination of chlorophenyl and methylphenyl groups in 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

96722-97-3

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

diethyl 5-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C22H21ClN2O4/c1-4-28-21(26)18-19(22(27)29-5-2)24-25(17-8-6-7-14(3)13-17)20(18)15-9-11-16(23)12-10-15/h6-13H,4-5H2,1-3H3

InChI Key

QXGMACIDZKVTGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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